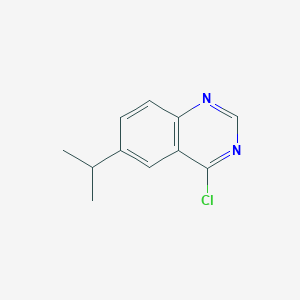
4-Chloro-6-(propan-2-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(propan-2-yl)quinazoline is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of quinazoline, an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(propan-2-yl)quinazoline is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also contains a chlorine atom and a propan-2-yl group attached to the quinazoline core .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives, including 4-Chloro-6-(propan-2-yl)quinazoline, have been found to exhibit significant anticancer activity . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition (IC 50 = 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC 50 = 2.49 μM) .
Antibacterial Activity
Quinazoline derivatives have been reported to show antibacterial activity . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazoline derivatives have shown promise in this area .
Antifungal Activity
Quinazoline compounds have also been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antiviral Activity
Quinazoline compounds have shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs.
Antidiabetic Activity
Some quinazoline derivatives have shown antidiabetic activity . For example, 2-(4-bromophenyl)-quinazolin-4(3H)-one (52A) and 2-(4-chlorophenyl)-quinazolin-4(3H)-one (52B) exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively .
Antioxidant Activity
Quinazoline derivatives have been found to exhibit antioxidant properties . This suggests their potential use in the treatment of diseases caused by oxidative stress.
Synthesis of Diverse Physiologically Significant Molecules
Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Safety and Hazards
Direcciones Futuras
Quinazoline and its derivatives, including 4-Chloro-6-(propan-2-yl)quinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry.
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . Therefore, it’s plausible that 4-Chloro-6-(propan-2-yl)quinazoline may interact with multiple targets involved in these biological processes.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and immune response .
Pharmacokinetics
The compound’s molecular weight (20667) suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed .
Result of Action
Given the known activities of quinazoline derivatives, it’s plausible that the compound could have effects such as inhibition of cell proliferation, modulation of immune response, and reduction of inflammation .
Propiedades
IUPAC Name |
4-chloro-6-propan-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVOSQYCAPLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(propan-2-yl)quinazoline | |
CAS RN |
937669-71-1 |
Source


|
| Record name | 4-chloro-6-(propan-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)
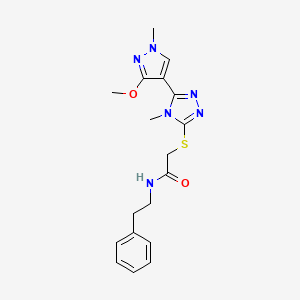
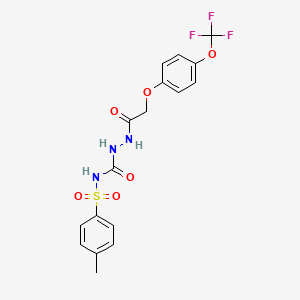
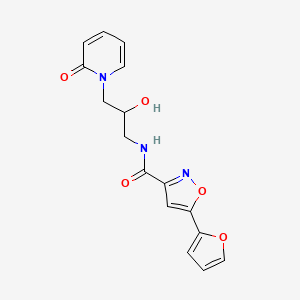
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
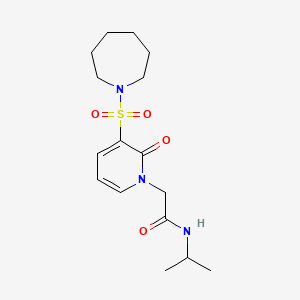
![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
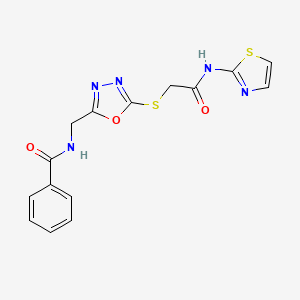
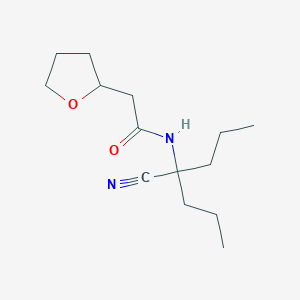
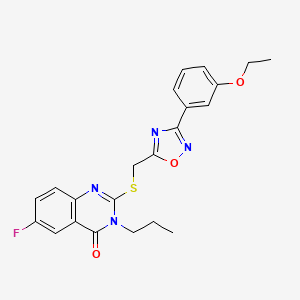
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)